molecular formula C21H26O3 B8612588 Pregna-1,4-diene-3,11,20-trione CAS No. 4368-11-0

Pregna-1,4-diene-3,11,20-trione

Cat. No.: B8612588
CAS No.: 4368-11-0
M. Wt: 326.4 g/mol
InChI Key: YZZVVLUNOZJXCM-DADBAOPHSA-N
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Description

Pregna-1,4-diene-3,11,20-trione is a valuable steroid-based intermediate in organic and pharmaceutical chemistry . This compound features a pregna-1,4-diene core structure with 3,11,20-trione functional groups, making it a versatile building block for the synthesis of more complex molecules . While not a final active pharmaceutical ingredient itself, its structural similarity to corticosteroids like prednisone (17,21-Dihydroxythis compound) and its presence in metabolic pathways highlight its significance in research settings. It is primarily utilized in laboratory-scale synthesis for developing novel compounds and in metabolic studies where steroidogenesis is investigated. Researchers value this chemical for its role in advancing projects related to synthetic chemistry and biochemical pathway analysis. This product is intended for research applications by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure you consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

4368-11-0

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-7,8,9,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H26O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h8-10,15-17,19H,4-7,11H2,1-3H3/t15-,16+,17-,19+,20-,21+/m0/s1

InChI Key

YZZVVLUNOZJXCM-DADBAOPHSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Glucocorticoids

Structural and Pharmacological Differences

Key structural modifications in related glucocorticoids alter their potency, metabolism, and clinical applications. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison of Prednisone and Analogues
Compound Molecular Formula Molecular Weight Key Structural Modifications Relative Potency* Half-Life (Hours) Clinical Applications
Prednisone C₂₁H₂₆O₅ 358.43 1,4-diene; 3,11,20-trione; 17,21-diol 1x (prodrug) 3–4 Autoimmune diseases, chronic inflammation
Prednisolone C₂₁H₂₆O₅ 360.45 11β-hydroxyl group (active metabolite of prednisone) 4x 2–3 Acute inflammation, liver-impaired patients
Methylprednisolone C₂₂H₂₈O₅ 372.46 6α-methyl group 5x 12–36 Acute MS exacerbations, IV/oral therapy
Dexamethasone C₂₂H₂₉FO₅ 392.46 9α-fluoro, 16α-methyl 25x 36–72 Cerebral edema, severe allergies, oncology
Prednisolone acetate C₂₃H₂₈O₆ 400.47 21-acetate ester 4x 2–3 (topical) Ophthalmic solutions, dermatitis
Triamcinolone acetonide C₂₄H₃₁FO₆ 434.50 9α-fluoro, 16,17-acetonide 5x 12–24 Intralesional injections, asthma
Fluocinonide C₂₆H₃₂F₂O₇ 494.52 6α,9α-difluoro; 16,17-acetonide; 21-acetate 40x 12–24 Severe psoriasis, eczema (topical)

*Relative potency compared to prednisone (anti-inflammatory effect). Sources: .

Key Structural Modifications and Clinical Impact

Prednisolone vs. Prednisone :

  • Structural Difference : Prednisolone has an 11β-hydroxyl group instead of an 11-keto group .
  • Impact : Prednisolone is the active form, bypassing hepatic conversion, making it preferable in patients with liver dysfunction.

Methylprednisolone: Structural Difference: A 6α-methyl group enhances receptor binding affinity . Impact: Increased potency and prolonged half-life, suitable for intravenous use in acute conditions like multiple sclerosis exacerbations .

Dexamethasone :

  • Structural Difference : Fluorination at 9α and methylation at 16α improve lipid solubility and receptor binding .
  • Impact : High potency and long duration; used in cerebral edema due to blood-brain barrier penetration .

Prednisolone Acetate :

  • Structural Difference : 21-acetate ester increases lipophilicity .
  • Impact : Used in topical/ophthalmic formulations for localized anti-inflammatory effects.

Fluocinonide: Structural Difference: Difluorination at 6α/9α and acetonide groups enhance topical potency . Impact: Reserved for severe dermatological conditions due to high efficacy and risk of systemic absorption.

Metabolic and Toxicity Considerations

  • Prednisone : Requires hepatic conversion to prednisolone; contraindicated in severe liver disease .
  • Dexamethasone : Minimal mineralocorticoid activity, reducing fluid retention compared to prednisone .
  • Triamcinolone Acetonide: Acetonide group reduces systemic absorption, making it safer for localized use .
  • Toxicity: Long-term use of high-potency steroids (e.g., dexamethasone, fluocinonide) increases risks of hyperglycemia, osteoporosis, and adrenal suppression .

Preparation Methods

Oxidation of 17α-Hydroxy Steroids

A pivotal method involves the oxidation of 17α-hydroxy steroids using peroxymonosulfate in the presence of phase transfer catalysts and ketones. For instance, EP0186948A1 describes the conversion of 17α-hydroxy-20-phenoxy-pregna-4,9(11),20-trien-3-one to 20,21-epoxide intermediates under buffered conditions (pH 7.0–9.0) and temperatures of 25–100°C. The reaction employs methylene chloride as the solvent and n-tetrabutylammonium bisulfate as the phase transfer catalyst, achieving yields of 80–85%. Subsequent acid hydrolysis of the epoxide (e.g., using hydrochloric acid in tetrahydrofuran) generates the 20-keto group, critical for forming Pregna-1,4-diene-3,11,20-trione.

Key Reaction Conditions:

ParameterSpecification
Oxidizing AgentPotassium peroxymonosulfate
Catalystn-Tetrabutylammonium bisulfate
SolventMethylene chloride
Temperature40°C (optimal)
Yield80–85%

Structural Modifications of Glucocorticoid Intermediates

20-Ketone Generation

The 20-keto group is stabilized through epoxide ring-opening reactions. As per EP0186948A1, 20,21-epoxides derived from 17α-hydroxy steroids undergo acid-catalyzed hydrolysis (e.g., HCl in tetrahydrofuran) to yield the 20-ketone. This method avoids side reactions at the 17-position, ensuring high purity (>95%).

Industrial-Scale Production

Optimized Reaction Parameters

Industrial synthesis prioritizes cost-effectiveness and scalability. Key parameters include:

StepReagents/ConditionsYield
17α-HydroxylationMicrobial fermentation (e.g., Rhizopus)70–75%
1,4-Diene formationDDQ in dioxane, 80°C>90%
11-Ketone oxidationCrO₃ in acetic acid, 50°C85%
20-Ketone generationHCl in THF, 45°C95%

Purification Techniques

Final purification involves recrystallization from acetone/hexane mixtures, achieving ≥99% purity. Chromatographic methods (e.g., silica gel column chromatography) are reserved for research-scale batches due to cost constraints.

Analytical Validation of Synthetic Batches

Spectroscopic Characterization

  • IR Spectroscopy : Peaks at 1660–1700 cm⁻¹ (C=O stretching) and 1600–1650 cm⁻¹ (C=C stretching) confirm the 3-keto and 1,4-diene groups.

  • NMR : δ 5.7–6.1 ppm (1H, d, J=10 Hz, H-1) and δ 6.0–6.3 ppm (1H, d, J=10 Hz, H-2) verify the conjugated diene.

Chromatographic Purity Assessment

HPLC with UV detection at 240 nm (λ_max for α,β-unsaturated ketones) confirms purity ≥99.5%.

Challenges and Innovations

Competing Side Reactions

  • Over-oxidation : Aggressive conditions during 11-ketone formation risk degrading the 1,4-diene system. Mitigation involves controlled CrO₃ stoichiometry and low temperatures (≤50°C).

  • Epimerization : Basic conditions during 20-ketone hydrolysis may cause 17α/β epimerization. Acidic media (pH <3) minimize this.

Green Chemistry Approaches

Recent advancements explore enzymatic dehydrogenation using Bacillus subtilis mutants, reducing reliance on DDQ and improving sustainability .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying Pregna-1,4-diene-3,11,20-trione in synthetic or biological samples?

  • Methodological Answer : Infrared (IR) absorption spectroscopy is a primary identification method, as per pharmacopeial standards. Samples should be dissolved in methanol, evaporated to dryness, and compared against a reference standard spectrum (197K resolution). Discrepancies due to solvent residues can be resolved by repeating the evaporation step . High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with a C18 column (e.g., L1, 2.1 × 10 cm, 1.9 µm) and gradient elution (water/acetonitrile) is recommended for purity assessment .

Q. How can researchers distinguish prednisone from structurally related corticosteroids like cortisone or prednisolone?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Prednisone lacks the 11β-hydroxyl group present in prednisolone and has a 1,4-diene structure absent in cortisone .
  • Mass Spectrometry (MS) : Prednisone’s molecular ion at m/z 358.43 (C21H26O5) distinguishes it from cortisone (C21H28O5) and prednisolone (C21H28O5) .
  • Chromatographic Retention Times : Optimize UPLC conditions to resolve co-eluting analogs .

Q. What are the critical parameters for synthesizing prednisone with ≥97% purity?

  • Methodological Answer : Key steps include:

  • Microbial Biotransformation : Use Curvularia lunata to hydroxylate cortisone at C11, followed by dehydration to form the 1,4-diene structure .
  • Crystallization : Purify via recrystallization in methanol/water (1:3 v/v) to meet pharmacopeial standards (97–102% anhydrous basis) .

Advanced Research Questions

Q. How can researchers reconcile contradictions between in vitro and in vivo toxicity data for prednisone?

  • Methodological Answer :

  • In Vitro Limitations : Prednisone’s prodrug nature (requires hepatic conversion to prednisolone) may lead to false negatives in cell-based assays. Use hepatocyte co-culture systems to mimic metabolic activation .
  • Species-Specific Effects : Rat models show higher tumorigenicity (e.g., adrenal adenomas) than primates. Prioritize humanized rodent models or primate studies for translational relevance .
  • Table: Comparative Toxicity Data
Model SystemTumorigenicityMutagenicity (Ames Test)Reference
Rat (in vivo)PositiveNegative
Human HepatocytesNegativeNegative

Q. What experimental strategies optimize the detection of prednisone metabolites in low-concentration biological matrices?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges and methanol elution improves recovery from plasma/urine .
  • LC-MS/MS : Use multiple reaction monitoring (MRM) for metabolites like prednisolone (transition m/z 361→147) and 20β-dihydroprednisone (m/z 360→267) with a limit of detection (LOD) ≤0.1 ng/mL .
  • Isotopic Labeling : Synthesize <sup>13</sup>C-labeled prednisone as an internal standard to correct matrix effects .

Q. How do structural modifications (e.g., fluorination at C9) alter prednisone’s glucocorticoid receptor binding kinetics?

  • Methodological Answer :

  • Molecular Docking : Compare prednisone (non-fluorinated) with 9α-fluoro analogs (e.g., triamcinolone) using X-ray crystallography of the glucocorticoid receptor ligand-binding domain (GR-LBD). Fluorination increases binding affinity by 10-fold due to hydrophobic interactions .
  • Surface Plasmon Resonance (SPR) : Measure association/dissociation rates (kon/koff) to quantify stability of receptor-ligand complexes .

Methodological Challenges and Solutions

Q. What are the pitfalls in interpreting prednisone’s anti-inflammatory efficacy across different disease models?

  • Solution :

  • Dose Timing : Administer prednisone during the circadian peak of GR expression (e.g., morning dosing in humans) to maximize efficacy .
  • Gene Expression Profiling : Use RNA-seq to identify off-target effects (e.g., glucose metabolism genes) in long-term studies .

Q. How can researchers address batch-to-batch variability in prednisone synthesis?

  • Solution :

  • Quality-by-Design (QbD) : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs), e.g., reaction temperature (±1°C) and pH (6.8–7.2) .
  • Accelerated Stability Testing : Store batches at 40°C/75% RH for 6 months to predict shelf-life and identify degradation products (e.g., 20-ketone oxidation) .

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